molecular formula C22H24ClN3S B14247955 4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine CAS No. 365429-46-5

4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine

Cat. No.: B14247955
CAS No.: 365429-46-5
M. Wt: 398.0 g/mol
InChI Key: YKVIZYUAHDBQCM-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

The synthesis of 4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and pyridylamine groups. Common reagents used in these reactions include thionyl chloride, ethylamine, and cyclohexylamine. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group. Common reagents and conditions for these reactions include acidic or basic environments, elevated temperatures, and specific catalysts.

Scientific Research Applications

4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

Properties

CAS No.

365429-46-5

Molecular Formula

C22H24ClN3S

Molecular Weight

398.0 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-N-cyclohexylpyridin-2-amine

InChI

InChI=1S/C22H24ClN3S/c1-2-20-26-21(15-7-6-8-17(23)13-15)22(27-20)16-11-12-24-19(14-16)25-18-9-4-3-5-10-18/h6-8,11-14,18H,2-5,9-10H2,1H3,(H,24,25)

InChI Key

YKVIZYUAHDBQCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC3CCCCC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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